molecular formula C20H19N3O7S B2762693 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-70-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2762693
CAS No.: 942006-70-4
M. Wt: 445.45
InChI Key: KRGSZFJJMCHENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound characterized by three key structural motifs:

1,3,4-Oxadiazole ring: A heterocyclic core known for metabolic stability and bioactivity in medicinal and agrochemical applications.

2,3-Dihydrobenzo[b][1,4]dioxin moiety: An electron-rich fused bicyclic system that may enhance binding affinity to biological targets.

Sulfonamide-propanamide hybrid side chain: The 4-methoxyphenylsulfonyl group contributes to solubility and hydrogen-bonding interactions, while the propanamide linker offers conformational flexibility.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-27-14-3-5-15(6-4-14)31(25,26)11-8-18(24)21-20-23-22-19(30-20)13-2-7-16-17(12-13)29-10-9-28-16/h2-7,12H,8-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGSZFJJMCHENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound that integrates the oxadiazole scaffold known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : A five-membered heterocyclic compound known for its biological activity.
  • Dihydrobenzo[b][1,4]dioxin moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Methoxyphenylsulfonyl group : Enhances the compound's reactivity and selectivity towards specific enzymes.

Molecular Formula

C19H20N4O5SC_{19}H_{20}N_4O_5S

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Key Enzymes : The oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation such as:
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
    • Thymidine phosphorylase .
  • Mechanism of Action : The anticancer activity is attributed to:
    • Induction of apoptosis in cancer cells.
    • Disruption of cell cycle progression.
    • Inhibition of angiogenesis .
  • Cell Line Studies : Various studies have tested the compound against different cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating potent activity. For instance:
    • Compounds similar to this compound showed IC50 values ranging from 1 to 10 µM in various assays .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0HDAC Inhibition
Compound BMCF73.5Telomerase Inhibition
This compoundA5494.0Apoptosis Induction

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory effects by modulating cytokine production .
  • Antioxidant Properties : Some derivatives have shown promise as antioxidants in vitro.

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of oxadiazole derivatives:

  • Structure-Activity Relationship (SAR) : Research emphasizes the importance of structural modifications to enhance cytotoxicity and selectivity against cancer cells. Modifications to the oxadiazole core have been linked to improved interactions with target proteins .
  • Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to active sites of target enzymes like HDAC and thymidylate synthase, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Potential Applications/Findings
N-(3,4-dichlorophenyl) propanamide (Propanil) Simpler propanamide with dichlorophenyl group; lacks oxadiazole and sulfonyl moieties. Herbicide; inhibits acetolactate synthase in plants .
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethyl-benzamide Benzodioxin substitution at position 3; benzamide (vs. sulfonyl-propanamide) side chain. Unspecified in evidence, but benzamide groups are common in kinase inhibitors .
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Isoxazole core (vs. oxadiazole); lacks sulfonyl group. Cellulose biosynthesis inhibitor; used as a pre-emergent herbicide .
N-(4-bromophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxidanylidene-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]ethanamide Thienopyrimidinone core; bromophenyl and fluorophenyl substituents. Likely designed for anticancer or antimicrobial activity due to pyrimidinone scaffold .

Key Comparative Insights:

Compared to isoxaben, the sulfonyl group may enhance solubility and reduce soil adsorption, improving bioavailability in agricultural settings .

Electronic and Steric Effects: Substitution at position 6 of the benzodioxin ring (vs. position 3 in the benzamide analogue) may alter π-π stacking interactions with aromatic residues in enzyme active sites .

Thermodynamic and Physicochemical Properties :

  • The propanamide linker offers greater rotational freedom than rigid benzamide side chains, possibly enabling adaptation to diverse binding pockets.
  • Predicted logP values (calculated via fragment-based methods) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling sulfonamide and oxadiazole precursors. Key steps include:

  • Nucleophilic substitution : Use bases like triethylamine to activate sulfonamide intermediates .
  • Cyclization : Employ 1,3,4-oxadiazole formation via hydrazide-carboxylic acid coupling, optimized at 80–100°C in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Reaction time : Extended stirring (12–24 hrs) ensures complete cyclization .
  • Yield optimization : Monitor via TLC and adjust stoichiometry (1:1.2 molar ratio of oxadiazole to sulfonyl chloride) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Assign peaks for sulfonyl (-SO₂), oxadiazole (C=N), and dihydrobenzodioxin protons. Aromatic protons appear as multiplet clusters at δ 6.8–7.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the oxadiazole-dihydrobenzodioxin region .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -SO₂C₆H₄OMe) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How can researchers determine the solubility profile for in vitro assays?

Methodological Answer:

  • Experimental Protocol :
    • Prepare saturated solutions in DMSO, PBS (pH 7.4), and ethanol.
    • Filter (0.22 µm) and quantify via UV-Vis at λmax ~270 nm (aromatic absorption) .
  • Data Interpretation :
    • High DMSO solubility (>50 mg/mL) supports stock solutions for biological testing.
    • Low aqueous solubility (<1 mg/mL) suggests formulation challenges (e.g., nanoencapsulation) .

Advanced Questions

Q. What computational strategies can predict and optimize the compound’s reactivity?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use DFT (B3LYP/6-31G*) to model transition states for sulfonamide-oxadiazole coupling .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Machine Learning :
    • Train models on existing oxadiazole-sulfonamide reaction datasets to predict optimal solvents/catalysts .
  • Validation : Cross-check computed activation energies with experimental yields (e.g., Arrhenius plots) .

Q. How should conflicting biological activity data be analyzed to refine SAR?

Methodological Answer:

  • Hypothesis Testing :
    • Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability).
    • Control variables: Check solvent effects (DMSO vs. PBS) and cell line specificity .
  • Structural Modifications :
    • Synthesize analogs (e.g., replace 4-methoxyphenyl with halogens) and test activity trends .
    • Use X-ray crystallography to verify binding mode inconsistencies .

Q. What methodologies assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 9 (NaOH) for 24 hrs at 37°C.
    • Oxidative stress : Treat with 3% H₂O₂ .
  • Analytical Workflow :
    • LC-MS/MS : Identify degradation products (e.g., sulfonic acid from -SO₂ cleavage) .
    • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.